molecular formula C21H27N3O2S B11822842 N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine

N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11822842
M. Wt: 385.5 g/mol
InChI Key: LCZDAYLCNVCVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring, a piperidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The tosylation of the piperidine ring is a crucial step, which is usually achieved using tosyl chloride in the presence of a base such as triethylamine. The final coupling of the cyclobutyl group to the pyridine ring can be accomplished using various coupling reagents and conditions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove the tosyl group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could result in the removal of the tosyl group or the formation of secondary amines.

Scientific Research Applications

N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C21H27N3O2S/c1-16-10-12-18(13-11-16)27(25,26)24-15-3-2-9-20(24)19-8-5-14-22-21(19)23-17-6-4-7-17/h5,8,10-14,17,20H,2-4,6-7,9,15H2,1H3,(H,22,23)

InChI Key

LCZDAYLCNVCVIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)NC4CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.